N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N5O/c1-16(2,12-21)23(3)15(26)11-24-6-8-25(9-7-24)14-5-4-13(10-22-14)17(18,19)20/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBBNOUBIBXEJTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#N)N(C)C(=O)CN1CCN(CC1)C2=NC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known to be aSwitchable RAFT agent for controlled radical polymerization. The RAFT (Reversible Addition/Fragmentation Chain Transfer) process is a type of controlled radical polymerization.
Mode of Action
The compound acts as a RAFT agent, which means it plays a crucial role in the polymerization process. It is involved in the transfer of active radicals between growing polymer chains and dormant species. This results in a controlled growth of the polymer chains, leading to polymers with well-defined structures and properties.
Biochemical Pathways
The compound is involved in the RAFT polymerization process. This process is a type of controlled radical polymerization, which allows for the synthesis of polymers with precise control over their architecture, composition, and functionality
Pharmacokinetics
As a raft agent, it is expected to be involved in the polymerization process rather than being absorbed and distributed in the body like a typical drug molecule.
Result of Action
The result of the action of this compound is the controlled growth of polymer chains during the RAFT polymerization process. This leads to the synthesis of polymers with well-defined structures and properties, which can be tailored for specific applications.
Action Environment
The action of this compound, as a RAFT agent, is influenced by various environmental factors such as temperature, pH, and the presence of other reactants. These factors can affect the efficiency of the RAFT process and, consequently, the properties of the resulting polymers.
Biological Activity
N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacological applications. This article reviews the current understanding of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Receptor Modulation : The compound acts as a modulator of certain neurotransmitter receptors, particularly those involved in the central nervous system (CNS) functions.
- Kinase Inhibition : Preliminary studies suggest that it may inhibit specific kinases, which are critical in signaling pathways related to cell proliferation and survival.
- Antimicrobial Activity : Some derivatives of similar compounds have shown antimicrobial properties, indicating potential applications in treating infections.
Biological Activity Data
Case Study 1: CNS Effects
A study evaluated the CNS effects of similar compounds, demonstrating that modifications in the piperazine ring significantly influenced receptor binding affinities. This suggests that this compound may exhibit similar properties, warranting further investigation into its psychoactive effects.
Case Study 2: Anticancer Potential
Another investigation focused on compounds with similar structural motifs, revealing that they could inhibit cell proliferation in various cancer cell lines. The study highlighted the importance of the trifluoromethyl group in enhancing potency against cancer targets. This indicates a promising avenue for exploring the anticancer potential of the compound.
Case Study 3: Antimicrobial Activity
Research into related benzamide derivatives indicated strong antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed that these compounds could serve as templates for developing new antibiotics, suggesting that this compound may also possess similar properties.
Scientific Research Applications
Medicinal Chemistry
The compound is part of a class of piperazine derivatives that have been studied for their pharmacological properties. Its structure suggests potential interactions with various biological targets, making it a candidate for drug development.
Key Properties:
- Chemical Structure: The presence of both a piperazine ring and a trifluoromethyl group indicates potential for high lipophilicity and biological activity.
- Mechanism of Action: Research indicates that compounds with similar structures may act as modulators of neurotransmitter systems, particularly in the central nervous system (CNS) .
Neuropharmacology
The compound's design suggests it may interact with serotonin and dopamine receptors, which are crucial in treating psychiatric disorders such as depression and anxiety. Studies on related compounds have shown efficacy as selective serotonin reuptake inhibitors (SSRIs) and dopamine receptor antagonists .
Anticancer Activity
Emerging research has indicated that piperazine derivatives can exhibit anticancer properties. The trifluoromethyl moiety is often associated with enhanced potency against cancer cell lines. Preliminary in vitro studies suggest that this compound may inhibit cell proliferation in various cancer types .
Synthesis and Biological Evaluation
A recent study synthesized a series of piperazine derivatives, including N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide, and evaluated their biological activity against several cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into their mechanisms of action .
In Silico Studies
Computational modeling has been employed to predict the binding affinity of this compound to various biological targets. Molecular docking studies suggest that it has a favorable binding profile to serotonin receptors, indicating potential as an antidepressant agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Physical Property Comparison
Key Observations:
Structural Variations: The target compound uniquely combines 2-cyanopropan-2-yl and methyl groups on the acetamide nitrogen, distinguishing it from analogs like 8b–8e, which feature bulkier acylated piperazine moieties (e.g., benzoyl derivatives) . Trifluoromethylpyridine vs. Other Aromatic Groups: The 5-(trifluoromethyl)pyridin-2-yl group in the target compound is analogous to the 3-(trifluoromethyl)benzoyl group in 8e but offers a distinct electronic profile due to pyridine’s nitrogen atom .
Physical Properties :
- Melting points for analogs range from 190–266°C , influenced by substituent bulk and crystallinity. The target compound’s lack of a benzoyl group (compared to 8b–8e) may reduce melting temperature, though experimental data is needed.
- Molecular weights of analogs vary widely (336–538 g/mol ), with the target compound likely falling in the mid-range (~400–450 g/mol).
Synthetic Pathways: Compounds like 8b–8e are synthesized via coupling reactions between substituted benzoic acids and piperazine derivatives . The target compound may follow a similar route, substituting benzoic acid with a pyridinecarboxylic acid derivative.
Functional Implications: The cyano group in the target compound may enhance metabolic stability compared to halogenated or methoxy-substituted analogs (e.g., 8c, 8d) . The methyl group on the acetamide nitrogen could reduce steric hindrance relative to bulkier substituents like 2,2-dimethylpropanamide in 8e .
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing N-(2-cyanopropan-2-yl)-N-methyl-2-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols:
- Step 1 : Substitution reactions under alkaline conditions (e.g., using 2-pyridinemethanol analogs as intermediates) .
- Step 2 : Reduction under acidic conditions (e.g., iron powder for nitro-to-amine conversion) .
- Step 3 : Condensation with cyanoacetic acid derivatives using coupling agents like DCC or EDC .
- Optimization : Control temperature (60–80°C for condensation), pH (neutral for stability), and catalyst loading (e.g., 10 mol% for Pd-mediated couplings) .
- Validation : Monitor intermediates via TLC and confirm final product purity (>95%) using HPLC .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Methodological Answer :
| Technique | Purpose | Key Parameters |
|---|---|---|
| NMR | Confirm connectivity of cyanopropan-2-yl, piperazine, and trifluoromethylpyridine moieties | H (δ 2.8–3.5 ppm for piperazine), C (δ 120–125 ppm for CN) |
| HPLC | Assess purity (>95%) | C18 column, gradient elution (acetonitrile/water + 0.1% TFA) |
| IR | Verify functional groups (amide C=O at ~1650 cm, C≡N at ~2250 cm) |
Q. How can researchers ensure stability during storage and handling?
- Methodological Answer :
- Storage : -20°C under inert atmosphere (argon) to prevent hydrolysis of the cyanopropan-2-yl group .
- Light Sensitivity : Use amber vials to avoid photodegradation of the trifluoromethylpyridine ring .
- pH Stability : Avoid extremes (pH <3 or >10) to prevent piperazine ring protonation or amide cleavage .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the piperazine and trifluoromethylpyridine moieties’ roles in target binding?
- Methodological Answer :
- Analog Synthesis : Replace piperazine with morpholine or thiomorpholine; substitute trifluoromethylpyridine with chloropyridine .
- Binding Assays : Use radioligand displacement (e.g., H-labeled analogs) or SPR to measure affinity for receptors like 5-HT or σ-1 .
- Computational Modeling : Dock analogs into homology models of targets (e.g., GPCRs) using Schrödinger Suite or AutoDock .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal platforms (e.g., cell-based vs. biochemical assays) .
- Metabolite Screening : Use LC-MS to identify off-target metabolites (e.g., CYP450-mediated oxidation of piperazine) .
- Species Specificity : Test in human vs. rodent primary cells to account for receptor isoform differences .
Q. How can metabolic pathways and toxicity profiles be predicted early in development?
- Methodological Answer :
- In Silico Tools : ADMET Predictor or MetaCore for CYP3A4/2D6 substrate prediction .
- In Vitro Models : Hepatocyte incubation (e.g., HepG2 cells) to monitor glutathione depletion or mitochondrial toxicity .
- Reactive Intermediate Trapping : Use cyanide or methoxylamine to detect electrophilic metabolites .
Data Contradiction Analysis
Q. How to address discrepancies in reported IC values for kinase inhibition assays?
- Methodological Answer :
- Assay Conditions : Standardize ATP concentrations (1 mM vs. physiological 10 mM) and incubation times .
- Protein Purity : Verify kinase purity (>90%) via SDS-PAGE to rule out contaminant enzymes .
- Positive Controls : Include staurosporine or dasatinib to validate assay sensitivity .
Key Research Findings Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
